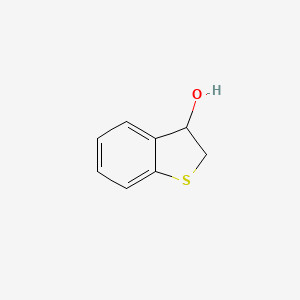

2,3-Dihydro-1-benzothiophen-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1-benzothiophen-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8OS/c9-7-5-10-8-4-2-1-3-6(7)8/h1-4,7,9H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYWNZRQEOZRAPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2S1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90631524 | |

| Record name | 2,3-Dihydro-1-benzothiophene-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90631524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17347-03-4 | |

| Record name | 2,3-Dihydro-1-benzothiophene-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90631524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,3-Dihydro-1-benzothiophen-3-ol chemical structure and properties

An In-depth Technical Guide to 2,3-Dihydro-1-benzothiophen-3-ol: A Chiral Scaffold for Drug Discovery

Introduction

The benzothiophene core is a privileged heterocyclic scaffold that forms the structural basis of numerous pharmacologically active compounds and approved drugs, including the selective estrogen receptor modulator Raloxifene and the 5-lipoxygenase inhibitor Zileuton.[1][2] Its derivatives are known to exhibit a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4] Within this important class, 2,3-Dihydro-1-benzothiophen-3-ol represents a particularly valuable, yet underexplored, building block.

The presence of a hydroxyl group and a chiral center at the C3 position offers unique opportunities for creating structurally diverse and stereochemically defined molecules. The hydroxyl group serves as a versatile synthetic handle for derivatization and as a potential hydrogen bond donor/acceptor for interactions with biological targets. The inherent chirality is of critical importance in modern drug development, as enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological profiles.[5]

This technical guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of the structure, synthesis, properties, and potential applications of 2,3-Dihydro-1-benzothiophen-3-ol, positioning it as a key chiral intermediate for the next generation of therapeutics.

Molecular Structure and Stereochemistry

2,3-Dihydro-1-benzothiophen-3-ol is a bicyclic heterocyclic compound featuring a benzene ring fused to a dihydrothiophene ring, with a hydroxyl substituent at the 3-position.

-

IUPAC Name: 2,3-dihydro-1-benzothiophen-3-ol

-

Molecular Formula: C₈H₈OS

-

Molecular Weight: 152.22 g/mol

The Criticality of Chirality

The carbon atom at the C3 position is a stereocenter, meaning 2,3-Dihydro-1-benzothiophen-3-ol exists as a pair of non-superimposable mirror images known as enantiomers: (R)-2,3-dihydro-1-benzothiophen-3-ol and (S)-2,3-dihydro-1-benzothiophen-3-ol. When synthesized from an achiral precursor without a chiral influence, the result is a 1:1 mixture of these enantiomers, known as a racemate or racemic mixture.

In the context of drug development, the evaluation of single enantiomers is paramount. Biological systems, such as enzymes and receptors, are chiral environments that often interact differently with each enantiomer. This can lead to one enantiomer being therapeutically active (the eutomer) while the other is less active, inactive, or even responsible for undesirable side effects (the distomer).[5] Therefore, the ability to synthesize, separate, and analyze the individual enantiomers is a mandatory step in the development of chiral drug candidates.

Synthesis and Chiral Resolution

A reliable and scalable synthesis of 2,3-Dihydro-1-benzothiophen-3-ol is achieved via the reduction of its corresponding ketone, 1-benzothiophen-3(2H)-one. The subsequent separation of the resulting racemic alcohol into its constituent enantiomers is a critical purification step.

Proposed Synthetic Workflow

The recommended two-step process involves the initial synthesis of the ketone precursor followed by its stereoselective or non-stereoselective reduction.

Caption: Synthetic workflow for racemic 2,3-Dihydro-1-benzothiophen-3-ol.

Experimental Protocol: Reduction of 1-Benzothiophen-3(2H)-one

This protocol describes a standard laboratory-scale reduction. The causality behind this choice lies in its operational simplicity, high yield, and the mild nature of sodium borohydride, which selectively reduces the ketone without affecting the aromatic ring or the thioether.

-

Dissolution: Dissolve 1-benzothiophen-3(2H)-one (1.0 eq) in a suitable protic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution over 15-20 minutes. The portion-wise addition is a critical safety and control measure to manage the exothermic reaction and hydrogen gas evolution.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid (HCl) at 0 °C until the effervescence ceases. This step neutralizes the excess borohydride and the resulting borate esters.

-

Extraction: Concentrate the mixture under reduced pressure to remove the bulk of the organic solvent. Add deionized water and extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude racemic 2,3-Dihydro-1-benzothiophen-3-ol.

-

Purification: The crude product can be further purified by flash column chromatography on silica gel if necessary.

Chiral Resolution Protocol

Separating the racemic mixture into pure enantiomers is essential for pharmacological testing. Supercritical Fluid Chromatography (SFC) is often the method of choice due to its speed, efficiency, and reduced solvent consumption compared to traditional HPLC.[6]

-

Column and Mobile Phase Selection: Utilize a chiral stationary phase (CSP), typically a polysaccharide-based column such as Daicel's CHIRALPAK® or CHIRALCEL® series. The mobile phase in SFC is typically supercritical CO₂ modified with a small percentage of an alcohol co-solvent (e.g., methanol or ethanol).

-

Method Development: Perform initial screening with a gradient of co-solvent to determine the optimal isocratic conditions for baseline separation of the two enantiomers.

-

Preparative Separation: Scale up the optimized analytical method to a preparative SFC system. Dissolve the racemic mixture in a minimal amount of a suitable solvent and inject it onto the column.

-

Fraction Collection: Collect the separated enantiomer fractions based on the UV detector signal.

-

Analysis: Analyze the collected fractions for enantiomeric purity (enantiomeric excess, % ee) using the analytical SFC method. Combine the pure fractions for each enantiomer and remove the solvent to yield the isolated (R) and (S) enantiomers.

Caption: Workflow for the chiral resolution of enantiomers via SFC.

Physicochemical and Spectroscopic Properties

While extensive experimental data for 2,3-Dihydro-1-benzothiophen-3-ol is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

| Property | Value / Description | Source / Basis |

| Molecular Formula | C₈H₈OS | - |

| Molecular Weight | 152.22 g/mol | - |

| Appearance | Expected to be an off-white to pale yellow solid or oil. | Analogy |

| CAS Number | 90374-29-9 (unspecified stereochemistry) | Inferred |

| XLogP3 | ~1.5 - 2.0 | Prediction |

| Hydrogen Bond Donors | 1 (the -OH group) | Structure |

| Hydrogen Bond Acceptors | 1 (the oxygen atom) | Structure |

Predicted Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): The expected spectrum would show distinct signals for the aromatic protons, the diastereotopic protons at C2, the proton at the chiral C3 center, and the hydroxyl proton.

-

δ 7.2-7.6 (m, 4H, Ar-H)

-

δ 5.2-5.4 (dd, 1H, H-C3)

-

δ 3.4-3.6 (m, 2H, H₂-C2)

-

δ 2.0-3.0 (br s, 1H, -OH)

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 130-140 (Ar-C, quaternary)

-

δ 120-130 (Ar-C, CH)

-

δ ~70 (C3-OH)

-

δ ~40 (C2)

-

-

Mass Spectrometry (EI-MS):

-

Molecular Ion (M⁺): m/z = 152

-

Key Fragments: Loss of H₂O (m/z = 134), loss of CHOH (m/z=121), and fragments corresponding to the benzothiophene cation.

-

-

Infrared (IR) Spectroscopy (KBr Pellet):

-

~3400-3200 cm⁻¹ (broad, O-H stretch)

-

~3100-3000 cm⁻¹ (aromatic C-H stretch)

-

~2950-2850 cm⁻¹ (aliphatic C-H stretch)

-

~1600, 1450 cm⁻¹ (aromatic C=C stretch)

-

~1100-1000 cm⁻¹ (C-O stretch)

-

~750 cm⁻¹ (C-S stretch)

-

Chemical Reactivity and Derivatization Potential

The synthetic utility of 2,3-Dihydro-1-benzothiophen-3-ol stems from the reactivity of its secondary alcohol and thioether functional groups. These sites provide handles for extensive derivatization, enabling thorough Structure-Activity Relationship (SAR) studies.

-

Reactions of the Hydroxyl Group:

-

Esterification: Reaction with acyl chlorides or carboxylic acids (under conditions like DCC or EDC coupling) to form esters.

-

Etherification: Williamson ether synthesis (deprotonation with a base like NaH followed by reaction with an alkyl halide) to form ethers.

-

Oxidation: Treatment with mild oxidizing agents (e.g., PCC) or stronger ones (e.g., Swern or Dess-Martin oxidation) will regenerate the parent ketone, 1-benzothiophen-3(2H)-one.

-

-

Reactions of the Thioether Group:

-

Oxidation: The sulfur atom can be selectively oxidized. Using one equivalent of an oxidant like m-CPBA or H₂O₂ typically yields the corresponding sulfoxide. Using an excess of the oxidant leads to the sulfone (2,3-dihydro-1-benzothiophen-3-ol 1,1-dioxide).[7] Such oxidation can significantly alter the molecule's polarity, geometry, and hydrogen bonding capacity, which are key modulators of biological activity.

-

Caption: Key reaction pathways for derivatizing the core scaffold.

Applications in Medicinal Chemistry and Drug Discovery

The benzothiophene scaffold is a cornerstone in medicinal chemistry.[3][4] The introduction of a chiral hydroxyl group at the C3 position makes 2,3-Dihydro-1-benzothiophen-3-ol a highly attractive starting point for developing new chemical entities.

-

Chiral Building Block: As a resolved enantiomer, it serves as a chiral pool starting material, allowing for the synthesis of stereochemically pure final compounds. This avoids the need for costly chiral separations at later stages and simplifies preclinical development.[8]

-

Scaffold for Library Synthesis: The versatile handles on the molecule allow for its use in combinatorial chemistry and library synthesis to rapidly generate a multitude of analogs for high-throughput screening.

-

Bioisosteric Replacement: The dihydro-benzothiophene motif can act as a bioisostere for other bicyclic systems like indane or dihydro-benzofuran, offering a way to modulate physicochemical properties like lipophilicity and metabolic stability while maintaining a similar three-dimensional shape for receptor binding.

-

Potential Therapeutic Areas: Given the broad bioactivity of benzothiophenes, derivatives of this scaffold could be explored for applications as:

Conclusion

2,3-Dihydro-1-benzothiophen-3-ol is a potent and versatile chiral building block with significant, yet largely untapped, potential in the fields of drug discovery and materials science. Its straightforward synthesis from the corresponding ketone, combined with well-established protocols for chiral resolution, makes it an accessible intermediate for research and development. The dual reactivity of its hydroxyl and thioether functionalities provides a rich platform for chemical diversification. For scientists and researchers aiming to develop novel, stereochemically defined therapeutics, 2,3-Dihydro-1-benzothiophen-3-ol offers a compelling and strategically valuable starting point.

References

-

[Modular synthesis of unsymmetrical[10]benzothieno[3,2-b][10]benzothiophene molecular semiconductors for organic transistors.]([Link])

-

10]benzothieno[2,3-c]pyrroles and related aminomethylbenzo[b]thiophens.

-

[Three Isomeric Dioctyl Derivatives of 2,7-Dithienyl[10]benzo-thieno[3,2-b][10]benzothiophene: Synthesis, Optical, Thermal, and Semiconductor Properties.]([Link])

-

[Modulation of Properties in[10]Benzothieno[3,2-b][10]benzothiophene Derivatives through Sulfur Oxidation.]([Link])

-

[Reactivity of[10]Benzothieno[3,2-b][10]benzothiophene — Electrophilic and Metalation Reactions.]([Link])

-

[Modular synthesis of unsymmetrical[10]benzothieno[3,2-b][10]benzothiophene molecular semiconductors for organic transistors.]([Link])

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. chiraltech.com [chiraltech.com]

- 7. mdpi.com [mdpi.com]

- 8. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Modular synthesis of unsymmetrical [1]benzothieno[3,2-b][1]benzothiophene molecular semiconductors for organic transistors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of 2,3-dihydro-1-benzothiophen-3-ol in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of 2,3-dihydro-1-benzothiophen-3-ol, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific experimental solubility data for this compound in public literature, this document emphasizes the theoretical principles governing its solubility in organic solvents, based on its structural and physicochemical properties. Furthermore, it offers detailed, field-proven methodologies for the experimental determination of its solubility, enabling researchers to generate reliable and reproducible data. This guide is intended to be a foundational resource for scientists and professionals engaged in the research and development of pharmaceuticals, providing both the conceptual framework and practical tools necessary to understand and manipulate the solubility of 2,3-dihydro-1-benzothiophen-3-ol and related compounds.

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical sciences, the solubility of a drug candidate is a cornerstone of its developability. It directly influences key pharmacokinetic parameters, including absorption, distribution, metabolism, and excretion (ADME). A compound with poor solubility can face significant hurdles in formulation development, leading to low bioavailability and, consequently, diminished therapeutic effect. Understanding and characterizing the solubility profile of a molecule like 2,3-dihydro-1-benzothiophen-3-ol is, therefore, a non-negotiable step in its journey from a laboratory curiosity to a potential therapeutic agent. Phase solubility analysis is a fundamental technique used to determine the purity of a compound and to assess its solubility characteristics in various solvents.[1]

The molecule at the heart of this guide, 2,3-dihydro-1-benzothiophen-3-ol, possesses a unique combination of a bicyclic benzothiophene core and a hydroxyl group. This structure imparts a balance of lipophilic and hydrophilic character, suggesting a nuanced solubility profile across a range of organic solvents. This guide will dissect the theoretical underpinnings of this behavior and provide the practical means to quantify it.

Theoretical Framework: Predicting Solubility from Molecular Structure

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[2] This concept is rooted in the intermolecular forces between solute and solvent molecules. For 2,3-dihydro-1-benzothiophen-3-ol, we can anticipate its solubility based on the following structural features:

-

The Benzothiophene Core: The fused benzene and thiophene rings create a relatively large, aromatic, and nonpolar surface area. This region of the molecule will favor interactions with nonpolar or moderately polar solvents through van der Waals forces and π-π stacking interactions. Therefore, we can predict good solubility in solvents like toluene, benzene, and chlorinated hydrocarbons.

-

The Hydroxyl Group (-OH): The presence of the hydroxyl group introduces polarity and the capacity for hydrogen bonding. This functional group can act as both a hydrogen bond donor and acceptor, enabling strong interactions with polar protic and aprotic solvents. Solvents such as alcohols (e.g., ethanol, methanol) and those containing carbonyl groups (e.g., acetone, ethyl acetate) are expected to be effective at solvating this part of the molecule.

-

The Dihydro Thiophene Ring: The partially saturated five-membered ring reduces the overall aromaticity compared to benzothiophene, slightly increasing its flexibility and potentially influencing its crystal lattice energy.

Predictive Summary: Based on this analysis, 2,3-dihydro-1-benzothiophen-3-ol is expected to exhibit a broad solubility profile, with the highest solubility likely in moderately polar, aprotic solvents that can accommodate both the nonpolar aromatic system and the polar hydroxyl group. Its solubility in highly nonpolar solvents like hexanes may be limited due to the polar hydroxyl group, while its solubility in highly polar protic solvents like water is also expected to be low due to the large nonpolar core.

Physicochemical Properties of 2,3-dihydro-1-benzothiophen-3-ol

While extensive experimental data is not available, we can infer some key properties that will influence solubility:

| Property | Estimated Value/Characteristic | Impact on Solubility |

| Molecular Weight | 152.21 g/mol [3] | A relatively low molecular weight generally favors solubility. |

| Polarity | Amphiphilic (possessing both polar and nonpolar regions) | Broad solubility in a range of solvents. |

| Hydrogen Bonding | Donor and Acceptor[3] | Enhanced solubility in protic and polar aprotic solvents. |

| Melting Point | Not readily available, but the parent compound 2,3-dihydrobenzo[b]thiophene has a low melting point. The hydroxyl group will increase this. | A higher melting point can indicate stronger crystal lattice energy, which must be overcome by the solvent, potentially leading to lower solubility. |

| LogP | 1.8257[3] | A positive LogP value indicates a preference for a nonpolar environment over a polar one, suggesting better solubility in organic solvents than in water. |

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of a comprehensive public database for the solubility of 2,3-dihydro-1-benzothiophen-3-ol, experimental determination is paramount. The following is a robust, self-validating protocol for determining the equilibrium solubility of the compound in various organic solvents.

Materials and Equipment

-

2,3-dihydro-1-benzothiophen-3-ol (high purity)

-

A selection of organic solvents (analytical grade or higher)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Calibrated pipettes and volumetric flasks

-

Syringe filters (0.22 µm, compatible with the chosen solvents)

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of equilibrium solubility.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

To a series of glass vials, add an excess amount of 2,3-dihydro-1-benzothiophen-3-ol (e.g., 10-20 mg). The key is to have undissolved solid remaining after equilibration.

-

Accurately pipette a known volume of each organic solvent (e.g., 1 mL) into the vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.

-

-

Phase Separation:

-

Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

-

Carefully withdraw the supernatant using a pipette, being cautious not to disturb the solid pellet.

-

Filter the supernatant through a 0.22 µm syringe filter appropriate for the organic solvent to remove any remaining particulates.

-

-

Quantification via HPLC:

-

Method Development: Develop a suitable HPLC method for the quantification of 2,3-dihydro-1-benzothiophen-3-ol. This will involve selecting an appropriate column, mobile phase, and detection wavelength.

-

Calibration Curve: Prepare a series of standard solutions of the compound in a suitable solvent (in which it is freely soluble) at known concentrations. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Dilute the filtered supernatant from the solubility experiment with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Data Analysis:

-

Using the calibration curve, determine the concentration of 2,3-dihydro-1-benzothiophen-3-ol in the diluted sample.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility of the compound in that solvent at the specified temperature.

-

Interpreting the Solubility Data: A Logical Framework

The experimentally determined solubility data can be rationalized by considering the interplay of solute and solvent properties.

Caption: Factors Influencing the Solubility of 2,3-dihydro-1-benzothiophen-3-ol.

A high solubility value will be observed when the intermolecular forces between the solute and solvent molecules are stronger than the solute-solute and solvent-solvent interactions. For instance, a high solubility in ethanol would be attributed to the ability of ethanol to engage in hydrogen bonding with the hydroxyl group of the solute while also interacting with the nonpolar benzothiophene core via its ethyl group. Conversely, poor solubility in a nonpolar solvent like heptane would be due to the solvent's inability to effectively solvate the polar hydroxyl group.

Conclusion

References

- Vertex AI Search. (2025, July 31). Phase-solubility techniques: Significance and symbolism.

- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.

- Slideshare. Phase solubility analysis and pH solubility profile.

- Scribd. Experiment 1. Solubility of Organic Compounds.

- Chemistry LibreTexts. (2020, June 29).

- Scribd.

- Bentz, J. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- NIH. Physics-Based Solubility Prediction for Organic Molecules - PMC.

- Jadhav P.B. & Pandey P.S. (2013). PHASE SOLUBILITY ANALYSIS: A TECHNIQUE OF PURITY DETERMINATION.

- ResearchGate. (2025, August 7). Phase Solubility Analysis.

-

ACS Publications. Achieving Extreme Solubility and Green Solvent-Processed Organic Field-Effect Transistors: A Viable Asymmetric Functionalization of[4]Benzothieno[3,2‑b][4]benzothiophenes - PMC.

- Sigma-Aldrich. 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one.

- Cheméo. Chemical Properties of Benzo[b]thiophene, 2,3-dihydro- (CAS 4565-32-6).

-

RSC Publishing. Synthesis of 2,3-dihydro-1H-[4]benzothieno[2,3-c]pyrroles and related aminomethylbenzo[b]thiophens - Journal of the Chemical Society C.

- ACS Publications. (2023, May 12). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt | Journal of Medicinal Chemistry.

- EPA. (2025, October 15). 2,3-dihydro-1h-benzo[de]isoquinoline Properties.

- Solubility of Things. Benzothiophene.

- International Journal of Pharmaceutical Sciences and Research. (2014, September 30). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold.

- PMC. Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies.

- ChemScene. 17347-03-4 | 2,3-Dihydrobenzo[b]thiophen-3-ol.

- Block, E. The synthesis and chemistry of 2,3-dihydrothiophene (1), sometimes named 2-thiolene (Scheme 1)

- ResearchGate. (2025, August 8). Solubility of dibenzothiophene in nine organic solvents: Experimental measurement and thermodynamic modelling.

- Physical Chemistry Research. (2023, November 19).

- Semantic Scholar. (2023, May 12).

- PubChem. 1,3-Dihydro-2-benzothiophene | C8H8S | CID 137608.

Sources

The Thermodynamic Stability of Dihydrobenzothiophene (DHBT) Derivatives: A Technical Guide

The following technical guide details the thermodynamic stability profile of dihydrobenzothiophene (DHBT) derivatives, focusing on the competition between aromatization and S-oxidation.

Executive Summary

For medicinal chemists and materials scientists, 2,3-dihydrobenzo[b]thiophene (DHBT) represents a deceptive structural scaffold. While it offers distinct conformational flexibility and sp³ character desirable for target engagement (increasing "escape from flatland"), it sits on a thermodynamic cliff . The driving force to restore the full aromaticity of the thiophene ring (converting to benzothiophene, BT) is the primary stability liability, compounded by the susceptibility of the sulfur atom to electrophilic oxidation.

This guide analyzes the thermodynamic landscape of DHBTs, delineates the specific degradation pathways that researchers must monitor, and provides validated protocols for assessing and improving the stability of these cores during lead optimization.

Part 1: Structural Fundamentals & The Thermodynamic Landscape

To understand the instability of DHBT, one must quantify the energy gap between the dihydro- scaffold and its oxidized analogs.

The Aromatization Driving Force

The conversion of 2,3-dihydrobenzothiophene to benzothiophene is an oxidative dehydrogenation process.

-

DHBT Structure: The heterocycle is non-aromatic. The C2 and C3 carbons are sp³ hybridized, forcing the ring into a puckered conformation (C2-envelope).

-

BT Structure: Planar, fully conjugated 10

-electron system. -

Thermodynamic Delta: The resonance energy of the thiophene ring in benzothiophene is approximately 25–29 kcal/mol . This substantial energy gain acts as a thermodynamic sink, meaning any radical abstraction of hydrogen at C2 or C3 will rapidly cascade toward the aromatic benzothiophene product.

The Sulfur "Softness" Liability

Unlike dihydrobenzofuran (oxygen analog), the sulfur atom in DHBT is a "soft" nucleophile with high-energy lone pairs (HOMO). This makes it highly susceptible to:

-

Single Electron Transfer (SET): Initiation of radical cation species.

-

Electrophilic Attack: Rapid S-oxidation to sulfoxides and sulfones.

Key Insight: In biological systems (e.g., interaction with CYP450), the DHBT core often acts as a "pro-aromatic" substrate. Metabolic enzymes will readily desaturate the 2,3-bond or oxidize the sulfur, altering the drug's pharmacophore and potentially creating reactive arene oxide intermediates.

Part 2: Key Degradation Pathways (The Stability Challenge)

The degradation of DHBT derivatives follows a bifurcated path dependent on environmental conditions (oxidative stress vs. radical initiation).

Pathway A: Oxidative Dehydrogenation (Aromatization)

This is the dominant pathway in the presence of radical initiators or high-valent metal catalysts (e.g., trace metals in formulation).

-

Mechanism: Hydrogen atom abstraction (HAT) at the benzylic C3 position is the rate-limiting step, forming a benzylic radical. Rapid loss of a second hydrogen from C2 establishes the C2=C3 double bond.

-

Consequence: Loss of chirality (if C2/C3 were substituted) and flattening of the molecule, potentially destroying binding affinity.

Pathway B: S-Oxidation (Sulfoxide/Sulfone Formation)

-

Mechanism: Direct electrophilic attack by peroxides or metabolic oxygen transfer agents on the sulfur lone pair.

-

Kinetics: The rate of S-oxidation for DHBT is generally faster than for Benzothiophene because the lone pair in DHBT is not delocalized into an aromatic system.

-

Product: The resulting DHBT-1-oxide (sulfoxide) introduces a new chiral center at sulfur, creating diastereomers if the carbon scaffold is substituted. This complicates analytical profiling and toxicity studies.

Visualization of Degradation Pathways

Figure 1: The bifurcated degradation landscape of DHBT. The red path represents the thermodynamically driven aromatization; the green path represents kinetic S-oxidation.

Part 3: Substituent Effects on Stability

Modifying the DHBT core can significantly alter its resistance to these pathways.

| Substituent Position | Modification | Effect on Stability | Mechanism |

| C3 (Benzylic) | Gem-dimethylation | High Stabilization | Blocks benzylic H-abstraction; prevents aromatization physically (Thorpe-Ingold effect). |

| C3 | Electron-Withdrawing Group (EWG) | Moderate Stabilization | Destabilizes the transition state for benzylic radical formation. |

| Sulfur | Oxidation to Sulfone | High Stabilization | The sulfone (SO₂) is electron-poor and resists further oxidative attack; however, it alters polarity/solubility. |

| C2 | Bulky Alkyl Group | Kinetic Stabilization | Steric hindrance protects the C2-H from abstraction, slowing the second step of aromatization. |

Part 4: Experimental Protocols for Stability Assessment

Do not rely on standard stability screens alone. DHBTs require specific stress tests to reveal their "pro-aromatic" tendency.

Protocol A: Accelerated Aromatization Screen (Radical Susceptibility)

Purpose: To determine the liability of the scaffold to convert to benzothiophene under oxidative stress.

-

Reagents: AIBN (2,2'-azobisisobutyronitrile) as radical initiator; CCl₄ or Benzene-d6 (solvent).

-

Procedure:

-

Dissolve DHBT derivative (10 mM) in degassed solvent.

-

Add 0.1 eq of AIBN.

-

Heat to 60°C under N₂ atmosphere.

-

Monitoring: Analyze aliquots by ¹H-NMR every 2 hours.

-

-

Endpoint: Monitor the disappearance of the C2/C3 methylene signals (multiplets ~3.0–4.0 ppm) and the appearance of aromatic protons (singlets/doublets >7.0 ppm).

-

Success Criteria: <5% conversion to BT after 24 hours indicates robust resistance to radical aromatization.

Protocol B: Peroxide Challenge (S-Oxidation Susceptibility)

Purpose: To assess the nucleophilicity of the sulfur atom.

-

Reagents: m-CPBA (meta-chloroperoxybenzoic acid) or H₂O₂.

-

Procedure:

-

Dissolve derivative in CH₂Cl₂ at 0°C.

-

Add 1.0 eq of m-CPBA.

-

Quench aliquots at 5, 15, 30, and 60 minutes with aqueous Na₂S₂O₃.

-

-

Analysis: HPLC-MS.

-

Interpretation: Rapid conversion (<5 min) to sulfoxide suggests the sulfur is too electron-rich and may require electron-withdrawing substituents on the benzene ring (e.g., F, Cl at C5/C6) to decrease HOMO energy.

Computational Prediction Workflow (DFT)

Before synthesis, screen candidates using Density Functional Theory.

-

Software: Gaussian / ORCA.

-

Method: B3LYP/6-31G(d,p) or M06-2X (better for thermodynamics).

-

Calculation:

-

Calculate Bond Dissociation Energy (BDE) for C3-H. Lower BDE (<85 kcal/mol) correlates with rapid metabolic aromatization.

-

Calculate HOMO energy . Higher HOMO correlates with rapid S-oxidation.

-

Part 5: Case Studies & Applications

Case Study: Zileuton & Related Metabolites

While Zileuton itself is a benzothiophene, its development highlighted the metabolic interconversion between dihydro- and aromatic forms.

-

Observation: In metabolic studies of benzothiophene drugs, the dihydrodiol metabolites are often observed. These are formed via arene oxide intermediates (epoxidation of the 2,3-double bond).

-

Relevance: If your drug is a DHBT, it is essentially a "pre-reduced" metabolite. It avoids the arene oxide toxicity pathway unless it first aromatizes in vivo.

-

Strategy: To maintain the DHBT pharmacophore safely, medicinal chemists often introduce fluorine at the C3 position. This increases the C-H bond strength (preventing aromatization) and blocks metabolic hydroxylation.

Case Study: Material Science (Organic Semiconductors)

In the synthesis of BTBT (benzothienobenzothiophene) semiconductors, DHBT derivatives are often intermediates.

-

Issue: Incomplete dehydrogenation during synthesis leads to "kinks" in the crystal packing due to the non-planar DHBT impurities.

-

Solution: High-temperature aromatization using sulfur or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) is required to drive the reaction to the thermodynamic sink (fully aromatic), ensuring high charge carrier mobility.

References

-

NIST Standard Reference Data. "The Thermodynamic Properties of 2,3-Dihydrobenzo[b]thiophene." Journal of Chemical Thermodynamics, 2021.[1] Link

-

Evans, C. et al. "In vitro metabolic fate of a novel structural class: evidence for the formation of a reactive intermediate on a benzothiophene moiety."[2] Chemico-Biological Interactions, 2005. Link

-

Murata, S. et al. "Relationships between Structures and Reactivities in the Oxidation of Benzothiophene and Dibenzothiophene Derivatives." Journal of the Japan Petroleum Institute, 2023.[3] Link

-

Méndez-Albores, A. et al. "Comparison of Material Activity and Selectivity in the Electrocatalytic Oxidation of Dibenzothiophene." ChemRxiv, 2021. Link

-

Glicksberg, L. et al. "Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples." Forensic Toxicology, 2024. Link

Sources

- 1. The Thermodynamic Properties of 2,3-Dihydrobenzo[b]thiophene | NIST [nist.gov]

- 2. In vitro metabolic fate of a novel structural class: evidence for the formation of a reactive intermediate on a benzothiophene moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

The Strategic Integration of Sulfur-Containing Bicyclic Alcohols in Modern Drug Discovery: Synthesis, Physicochemical Profiling, and Application

Executive Summary

Sulfur-containing bicyclic alcohols (SCBAs) represent a privileged, yet historically underexplored, chemical space in modern medicinal chemistry. By combining the rigid, high-Fsp³ character of a bicyclic framework with the unique polarizability of a sulfur heteroatom and the directional hydrogen-bonding capacity of a hydroxyl group, these scaffolds offer distinct advantages in modulating pharmacokinetics (PK) and target engagement. This technical whitepaper synthesizes current methodologies for constructing SCBAs, evaluates their physicochemical profiles, and provides field-proven, self-validating experimental protocols for their application in structure-based drug design (SBDD).

Structural Rationale & Physicochemical Profiling

The incorporation of sulfur into bicyclic systems (e.g., thiabicyclo[3.2.1]octanes) fundamentally alters the molecule's electronic distribution, lipophilicity, and 3D conformation compared to oxygen (oxa-) or carbon (carba-) analogs. Sulfur possesses a larger van der Waals radius and lower electronegativity than oxygen, allowing for unique non-covalent interactions—such as chalcogen bonding and sulfur-aromatic (π) interactions—which are frequently overlooked in empirical screening approaches but are critical in SBDD[1].

Furthermore, the presence of a secondary or tertiary alcohol on the rigid bicyclic core provides a highly directional hydrogen-bond donor and acceptor. This is essential for anchoring the molecule within complex protein binding pockets, such as those found in glycosidases, where SCBAs act as transition-state mimics (e.g., polycyclitols and carbasugar hybrids)[2].

Quantitative Data: Physicochemical Comparison

To understand the strategic advantage of SCBAs, we must analyze how the heteroatom substitution impacts core drug-like metrics. The table below summarizes the theoretical physicochemical shifts when transitioning from a standard carbocycle to an SCBA.

Table 1: Comparative Physicochemical Profiling of Bicyclic Scaffolds

| Property | Carbocycle (Bicyclo[3.2.1]octan-3-ol) | Oxabicycle (Oxabicyclo[3.2.1]octan-3-ol) | Thiabicycle (Thiabicyclo[3.2.1]octan-3-ol) |

| Core Heteroatom | None (-CH₂-) | Oxygen (-O-) | Sulfur (-S-) |

| ClogP (Estimated) | ~2.1 | ~0.8 | ~1.5 |

| Topological Polar Surface Area (TPSA) | 20.2 Ų | 29.4 Ų | 45.5 Ų |

| H-Bond Donors | 1 | 1 | 1 |

| H-Bond Acceptors | 1 | 2 | 2 |

| Primary Metabolic Liability | High (CYP-mediated hydroxylation) | Medium (O-dealkylation) | Medium (S-oxidation to sulfoxide/sulfone) |

Causality Insight: The sulfur atom provides a "Goldilocks" lipophilicity (ClogP ~1.5) that bridges the highly lipophilic carbocycle and the highly polar oxabicycle. Additionally, the metabolic S-oxidation of SCBAs can be strategically leveraged to design prodrugs or to fine-tune the molecule's residence time in vivo.

Advanced Synthetic Methodologies

The synthesis of SCBAs has historically been challenged by the poor nucleophilicity of complex thiols, their overwhelming aroma, and the propensity for sulfur to poison transition-metal catalysts[3]. However, recent advancements have established robust, self-validating protocols for their construction.

Tetrathiomolybdate-Mediated Tandem Reactions

Ammonium tetrathiomolybdate ([(NH₄)₂MoS₄]) has emerged as a superior reagent for the synthesis of sulfur-containing bicyclic systems. Traditional sulfurizing agents (e.g., Lawesson's reagent) require harsh conditions that can inadvertently dehydrate or react with unprotected alcohols. In contrast, tetrathiomolybdate facilitates a mild, tandem sulfur transfer-reduction-Michael addition[4]. The causality behind this choice is driven by the induced internal redox reactions associated with the MoS₄²⁻ anion, which allows for the direct conversion of acyclic di-electrophiles (e.g., halogenated enones) into the rigid thiabicyclic core without requiring intermediate thiol isolation[4][5].

Workflow of Tetrathiomolybdate-Mediated Synthesis of SCBAs.

Burgess Reagent-Mediated Cyclodehydration

For the synthesis of specific stereoisomers, precursor δ-diols can be subjected to cyclodehydration. Traditional acid-catalyzed dehydration often yields complex, inseparable diastereomeric mixtures. Employing the Burgess reagent under controlled acidic conditions allows for stereospecific cyclodehydration[6]. The mechanism involves the activation of the alcohol as a sulfamate ester derivative, which undergoes a controlled intramolecular displacement by the sulfur heteroatom, preserving the stereocenter of the remaining alcohol[6].

Molecular Docking & Target Engagement (SBDD)

In rational drug design, the SCBA scaffold is highly valuable. Molecular docking studies reveal that the sulfur atom can engage in specific sulfur-cation or sulfur-π interactions within the protein active site[1]. For instance, in the development of novel glycosidase inhibitors (polycyclitols and carbasugar hybrids), the substitution of oxygen for sulfur in the ring system alters the transition state mimicry, enhancing binding affinity and selectivity[2]. The hydroxyl group acts as the primary pharmacophore, directing the orientation of the rigid bicyclic system to maximize these secondary sulfur interactions.

Structure-Based Drug Design Pathway for SCBA Optimization.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems incorporating strict In-Process Controls (IPCs).

Protocol A: Synthesis of Thiabicyclo[3.2.1]octan-3-ol via Tetrathiomolybdate Tandem Reaction

Objective: Construct the sulfur-containing bicyclic core via a tandem sulfur transfer-reduction-Michael addition[4]. Causality & Choice: [(NH₄)₂MoS₄] is selected because it acts as a neutral, mild sulfur transfer agent that induces internal redox reactions, avoiding the harsh conditions of traditional sulfurization that degrade unprotected alcohols[4][5].

-

Preparation: Dissolve the acyclic halogenated enone precursor (1.0 equiv) in anhydrous acetonitrile (CH₃CN) under an inert argon atmosphere.

-

Reagent Addition: Add [(NH₄)₂MoS₄] (1.2 equiv) portion-wise at room temperature.

-

Self-Validation (Visual): The solution will transition from deep red to a dark brown suspension, indicating the initiation of the sulfur transfer.

-

-

Tandem Reaction: Stir the mixture at 25°C for 24 hours. The MoS₄²⁻ facilitates the displacement of the halide, followed by reduction and spontaneous intramolecular Michael addition to close the bicyclic ring[4].

-

In-Process Control (IPC): Monitor via LC-MS. The disappearance of the precursor mass and the appearance of the [M+H]⁺ corresponding to the thiabicyclic core validates the cyclization.

-

Workup: Filter the mixture through a short pad of Celite to remove insoluble molybdenum byproducts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the pure sulfur-containing bicyclic alcohol.

Protocol B: Burgess Reagent Cyclodehydration of Sulfur-Containing δ-Diols

Objective: Achieve regioselective and stereospecific cyclodehydration of sulfur-containing δ-diols. Causality & Choice: Standard acid-catalyzed dehydration yields inseparable diastereomeric mixtures. The Burgess reagent provides a controlled activation of the alcohol as a sulfamate ester, allowing stereospecific intramolecular displacement[6].

-

Preparation: Dissolve the sulfur-containing δ-diol (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0°C.

-

Activation: Add the Burgess reagent (1.5 equiv) dropwise. Maintain the temperature at 0°C for 30 minutes, then warm to room temperature.

-

Cyclodehydration: Stir for an additional 2-4 hours.

-

Self-Validation (TLC): The formation of the sulfamate ester intermediate can be tracked via TLC (shift to lower Rf). Subsequent cyclization restores polarity as the leaving group is expelled.

-

-

Acidic Quench: Carefully quench the reaction with 1M HCl to ensure complete decomposition of excess Burgess reagent and to protonate the resulting SCBA[6].

-

Extraction & Purification: Extract with dichloromethane (DCM), wash with brine, dry over Na₂SO₄, and concentrate. Purify via preparative HPLC to isolate the specific SCBA stereoisomer.

References

- Accessing and Utilizing Thiols in Organic Chemistry - ChemRxiv. Source: chemrxiv.org.

- Chemistry of Tetrathiomolybdate: Applications in Organic Synthesis - Who we serve. Source: thieme-connect.com.

- (NH4)AgMoS4: Synthesis, Structure and Catalytic Activity - ResearchGate. Source: researchgate.net.

- Molecular Docking: Metamorphosis in Drug Discovery - ResearchGate. Source: researchgate.net.

- Synthesis of oxabicyclo[3.2.1]octan-3-ol scaffold via Burgess reagent mediated cyclodehydration of δ-diols under acidic conditions - PMC - NIH. Source: nih.gov.

- Polycyclitols — Novel conduritol and carbasugar hybrids as new glycosidase inhibitors. Source: cdnsciencepub.com.

Sources

- 1. researchgate.net [researchgate.net]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of oxabicyclo[3.2.1]octan-3-ol scaffold via Burgess reagent mediated cyclodehydration of δ-diols under acidic conditions - PMC [pmc.ncbi.nlm.nih.gov]

conformational analysis of 2,3-dihydro-1-benzothiophen-3-ol

An In-Depth Technical Guide to the Conformational Analysis of 2,3-Dihydro-1-Benzothiophen-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3-dihydro-1-benzothiophen scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and advanced materials. The conformational landscape of its derivatives, particularly those with stereogenic centers such as 2,3-dihydro-1-benzothiophen-3-ol, dictates their steric and electronic properties, which in turn governs their interaction with biological targets and their performance in material applications. This guide provides a comprehensive, in-depth exploration of the methodologies used to elucidate the conformational preferences of 2,3-dihydro-1-benzothiophen-3-ol. By integrating advanced spectroscopic techniques, single-crystal X-ray crystallography, and robust computational chemistry workflows, we present a holistic framework for its structural characterization. This document is designed to serve as a technical resource, offering not only theoretical grounding but also field-proven, step-by-step protocols for researchers engaged in the structural analysis of heterocyclic molecules.

Introduction: The Significance of a Privileged Scaffold

The benzothiophene core is a cornerstone in medicinal chemistry, found in drugs such as the selective estrogen receptor modulator Raloxifene and the antipsychotic agent Brexpiprazole[1]. The partially saturated 2,3-dihydro variant retains significant chemical interest, offering a flexible five-membered thiacyclopentane ring fused to a benzene ring. The introduction of a hydroxyl group at the C3 position creates a chiral center and introduces a hydrogen-bonding moiety, profoundly influencing the molecule's three-dimensional structure.

Understanding the conformational equilibrium of the dihydrothiophene ring—specifically, the orientation of the C3-hydroxyl group—is critical. This orientation can dramatically alter a molecule's binding affinity to a target protein by modifying its shape and the presentation of key pharmacophoric features. This guide dissects the causal relationships between molecular structure and analytical outcomes, providing a self-validating system of protocols for robust conformational assignment.

Synthesis and Stereochemistry

The primary route to 2,3-dihydro-1-benzothiophen-3-ol involves the reduction of the corresponding ketone, 1-benzothiophen-3(2H)-one. This precursor is readily available and its reduction creates the C3 stereocenter.

Proposed Synthetic Protocol: Reduction of 1-Benzothiophen-3(2H)-one

This protocol describes a standard laboratory procedure for the synthesis of the target compound.

Objective: To synthesize racemic 2,3-dihydro-1-benzothiophen-3-ol.

Materials:

-

1-Benzothiophen-3(2H)-one

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Dissolution: Dissolve 1-benzothiophen-3(2H)-one (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Place the flask in an ice bath and cool the solution to 0 °C.

-

Reduction: While stirring, add sodium borohydride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Slowly add saturated aqueous NH₄Cl to quench the excess NaBH₄.

-

Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Add deionized water to the residue and extract the aqueous layer three times with diethyl ether.

-

Washing & Drying: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure alcohol[2].

Theoretical Framework: Conformations of a Five-Membered Ring

The five-membered dihydrothiophene ring is non-planar and adopts puckered conformations to relieve torsional strain. Its conformational space is typically described by two main forms: the Envelope (E) , where one atom is out of the plane of the other four, and the Twist (T) , where two adjacent atoms are displaced on opposite sides of the plane formed by the other three. These conformations can interconvert via a low-energy process known as pseudorotation.

For 2,3-dihydro-1-benzothiophen-3-ol, the key conformational question revolves around the orientation of the hydroxyl group, which can be either quasi-axial or quasi-equatorial . The relative stability of these conformers is determined by a balance of steric hindrance, torsional strain, and potential intramolecular interactions, such as hydrogen bonding between the hydroxyl proton and the sulfur atom's lone pair electrons.

Caption: Factors influencing the conformational equilibrium.

Experimental Approaches to Conformational Analysis

A multi-pronged experimental approach is essential for a complete and trustworthy conformational assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying molecular conformation in solution. Key parameters derived from ¹H NMR spectra provide direct insight into dihedral angles and spatial proximities.

A. Vicinal Coupling Constants (³J): The Karplus Relationship The magnitude of the three-bond coupling constant (³J) between two protons is dependent on the dihedral angle (θ) between them, as described by the Karplus equation. By measuring the coupling constants between the proton at C3 (H3) and the two protons at C2 (H2a and H2b), one can estimate the corresponding H-C2-C3-H dihedral angles and thus deduce the ring's pucker and the substituent's orientation.

B. Nuclear Overhauser Effect (NOE) Spectroscopy NOESY experiments detect through-space interactions between protons that are close to each other (< 5 Å), irrespective of their bonding connectivity. For 2,3-dihydro-1-benzothiophen-3-ol, a key NOE correlation would be between H3 and one of the C2 protons, or between H3 and the adjacent aromatic proton, which helps to define its relative orientation.[3]

-

Sample Preparation: Prepare a ~5-10 mg/mL solution of the compound in a suitable deuterated solvent (e.g., CDCl₃).[4]

-

¹H NMR Acquisition: Acquire a standard high-resolution ¹H NMR spectrum to identify chemical shifts and measure coupling constants.

-

2D NMR Acquisition:

-

COSY: Acquire a Correlation Spectroscopy experiment to confirm proton-proton coupling networks.

-

NOESY: Acquire a 2D Nuclear Overhauser Effect Spectroscopy experiment with a mixing time of 500-800 ms to observe through-space correlations.[3]

-

-

Data Analysis:

-

Extract ³J values for the H2-H3 couplings from the ¹H spectrum.

-

Use the Karplus equation to correlate the observed J-values with dihedral angles.

-

Analyze the NOESY spectrum to identify key spatial proximities, which will corroborate the conformation deduced from coupling constants.

-

| Parameter | Information Gained | Expected Observation for Quasi-Axial OH | Expected Observation for Quasi-Equatorial OH |

| ³J(H3, H2ax) | Dihedral angle H3-C3-C2-H2ax | Large coupling (~8-10 Hz) for anti-periplanar relationship | Small coupling (~2-4 Hz) for gauche relationship |

| ³J(H3, H2eq) | Dihedral angle H3-C3-C2-H2eq | Small coupling (~2-4 Hz) for gauche relationship | Small coupling (~2-4 Hz) for gauche relationship |

| NOE (H3 ↔ H4) | Proximity between C3 proton and aromatic C4 proton | Strong NOE expected if H3 is quasi-equatorial | Weak or absent NOE expected if H3 is quasi-axial |

Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[5][6] While the conformation in a crystal may be influenced by packing forces and may not be the lowest energy conformer in solution, it provides a definitive structural benchmark.

-

Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent system (e.g., hexane/ethyl acetate).

-

Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to obtain the final crystal structure.

-

Analysis: Analyze the refined structure to determine bond lengths, bond angles, and, most importantly, the torsional angles that define the ring conformation and substituent orientation.

Computational Chemistry Workflow

Computational modeling is an indispensable partner to experimental analysis, providing insights into the relative energies of different conformers and helping to validate experimental findings.[7][8]

Caption: A robust computational workflow for conformational analysis.

-

Initial Structure Generation: Build a 3D model of 2,3-dihydro-1-benzothiophen-3-ol.

-

Conformational Search: Perform a systematic or stochastic conformational search using a computationally inexpensive method like a molecular mechanics force field (e.g., MMFF94) to explore the potential energy surface and identify low-energy candidate structures.[9]

-

DFT Optimization: Take the unique low-energy conformers from the search and perform full geometry optimization using a more accurate method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

-

Energy Calculation & Verification: Perform a vibrational frequency calculation on each optimized structure to confirm it is a true energy minimum (no imaginary frequencies). Use the electronic and thermal free energies to calculate the relative Gibbs free energy (ΔG) of each conformer.

-

Property Simulation: For the lowest energy conformers, simulate NMR chemical shifts and coupling constants using a method like GIAO (Gauge-Including Atomic Orbital).

-

Boltzmann Averaging: Calculate the predicted population of each conformer at the experimental temperature using the Boltzmann distribution. Generate a population-weighted average of the simulated NMR parameters for direct comparison with experimental data.

Integrated Analysis and Conclusion

The power of this multi-faceted approach lies in its self-validating nature. The NMR coupling constants suggest a dominant conformation in solution. Computational chemistry provides the relative energies of the possible conformers and predicts their NMR signatures. A strong match between the experimental NMR data and the calculated parameters for a specific low-energy conformer provides a high degree of confidence in the structural assignment. An X-ray structure provides a solid-state snapshot that can either confirm the lowest energy computed structure or highlight the influence of crystal packing forces.

For 2,3-dihydro-1-benzothiophen-3-ol, the analysis is expected to reveal a dynamic equilibrium between quasi-axial and quasi-equatorial conformers. The position of this equilibrium will be highly sensitive to solvent and potentially stabilized in the quasi-axial form by an O-H···S intramolecular hydrogen bond. By rigorously applying the experimental and computational protocols outlined in this guide, researchers can confidently elucidate the three-dimensional structure of this, and related, important heterocyclic molecules, paving the way for rational drug design and materials engineering.

References

-

Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry. [Link]

-

Synthesis of 2,3-Dihydro-1-benzothiophene. PrepChem.com. [Link]

-

Synthesis of 2,3-dihydro-1H-[10]benzothieno[2,3-c]pyrroles and related aminomethylbenzo[b]thiophens. Journal of the Chemical Society C. [Link]

-

Modulation of Properties in[10]Benzothieno[3,2-b][10]benzothiophene Derivatives through Sulfur Oxidation. MDPI. [Link]

-

Synthesis of 2,3-dihydro-1H-benzo[f]chromen-3-amines 44. ResearchGate. [Link]

-

X-ray structural investigation of nonsymmetrically and symmetrically alkylated[10]benzothieno[3,2-b]benzothiophene derivatives in bulk and thin films. PubMed. [Link]

-

Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. PMC. [Link]

-

Solvent- and catalyst-free synthesis of 2,3-dihydro-1H-benzo[d]imidazoles. Rsc.org. [Link]

-

Novel Syntheses of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-ones and 2H-1,4-Benzothiazin-3(4H)-ones. The Journal of Organic Chemistry. [Link]

-

Three Isomeric Dioctyl Derivatives of 2,7-Dithienyl[10]benzo-thieno[3,2-b][10]benzothiophene: Synthesis, Optical, Thermal, and Semiconductor Properties. MDPI. [Link]

-

The X-ray Structures of 2- and 3-Sulfolene and Two Halogenated Derivatives. ResearchGate. [Link]

-

Conformational Analysis of an Organometallic Compound with Data Science Inspired Workflow. Digikogu. [Link]

-

¹H NMR spectrum of 2,2,4-trimethyl-2,3-dihydro-1, 5-benzodiazepine (1). ResearchGate. [Link]

-

Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry. [Link]

-

A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. MDPI. [Link]

-

Does Conformation Affect the Analytical Response? A Structural and Infrared Spectral Evaluation of Phenethylamines (2C-H, 25H-NBOH, and 25I-NBOMe) Using In Silico Methodology. Kent Academic Repository. [Link]

-

COMPUTATIONAL STUDIES OF TTR RELATED AMYLOIDOSIS: EXPLORATION OF CONFORMATIONAL SPACE THROUGH PETRI NET-BASED ALGORITHM. BOP. [Link]

-

Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. MDPI. [Link]

-

An exhaustive conformational analysis of N-formyl-l-tyrosinamide using a genetic algorithm for multimodal search. Comptes Rendus de l'Académie des Sciences. [Link]

-

Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry. ScholarWorks@CWU. [Link]

Sources

- 1. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. mdpi.com [mdpi.com]

- 4. chem.washington.edu [chem.washington.edu]

- 5. mdpi.com [mdpi.com]

- 6. X-ray structural investigation of nonsymmetrically and symmetrically alkylated [1]benzothieno[3,2-b]benzothiophene derivatives in bulk and thin films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. digikogu.taltech.ee [digikogu.taltech.ee]

- 8. Does Conformation Affect the Analytical Response? A Structural and Infrared Spectral Evaluation of Phenethylamines (2C-H, 25H-NBOH, and 25I-NBOMe) Using In Silico Methodology - Kent Academic Repository [kar.kent.ac.uk]

- 9. digitalcommons.cwu.edu [digitalcommons.cwu.edu]

- 10. pubs.acs.org [pubs.acs.org]

Benzothiophene Intermediates: Toxicological Profiling & Safety Protocols in Drug Discovery

Topic: Toxicity and Safety Data for Benzothiophene Intermediates Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Benzothiophene (benzo[b]thiophene) and its derivatives are privileged scaffolds in medicinal chemistry, serving as core structures for selective estrogen receptor modulators (e.g., Raloxifene), 5-lipoxygenase inhibitors (e.g., Zileuton), and antifungal agents.[1] However, the sulfur-heterocycle moiety presents specific toxicological challenges—primarily driven by metabolic bioactivation—that distinguish it from its carbocyclic analogues (e.g., naphthalene).

This guide synthesizes critical toxicity data, metabolic activation mechanisms, and rigorous handling protocols. It moves beyond generic safety data sheets (SDS) to explain the causality of toxicity, providing a self-validating safety framework for laboratory personnel.

Chemical Reactivity & Metabolic Bioactivation

The toxicity of benzothiophene intermediates is rarely intrinsic to the parent molecule in its resting state. Instead, it is a consequence of bioactivation mediated by Cytochrome P450 (CYP450) enzymes.

The Mechanism of Toxicity

Unlike simple aromatic hydrocarbons, the sulfur atom in the benzothiophene ring is susceptible to oxidation.

-

S-Oxidation: CYP450 enzymes attack the sulfur lone pair, generating a sulfoxide (S-oxide). This intermediate is highly electrophilic and acts as a Michael acceptor.

-

Epoxidation: Alternatively, oxidation at the C2-C3 double bond forms an arene oxide (epoxide) .

-

Toxic Sequelae: Both the sulfoxide and epoxide are reactive metabolites (RMs).[2] If not detoxified by Glutathione (GSH) conjugation, they covalently bind to cellular nucleophiles (proteins and DNA), leading to hepatotoxicity and potential genotoxicity.

Visualization: Metabolic Activation Pathway

The following diagram illustrates the divergence between detoxification and toxicity.

Figure 1: Bioactivation pathway of benzothiophene. The formation of electrophilic S-oxides and epoxides drives toxicity when glutathione defenses are overwhelmed.

Toxicological Data Matrix

The following data aggregates specific endpoints for 1-Benzothiophene (CAS 95-15-8).[1] Researchers should assume substituted derivatives (e.g., 2-chlorobenzothiophene) possess similar or heightened reactivity profiles.

Acute Toxicity Profile

Benzothiophene exhibits moderate acute oral toxicity but is a severe irritant.

| Endpoint | Species | Value | Classification (GHS) |

| LD50 Oral | Rat | 1,700 mg/kg | Category 4 (Harmful if swallowed) |

| LD50 Dermal | Rabbit | > 2,000 mg/kg | Category 5 (Low Toxicity) |

| Skin Irritation | Rabbit | Moderate to Severe | Category 2 (Causes skin irritation) |

| Eye Irritation | Rabbit | Severe | Category 2A (Causes serious eye irritation) |

| NOAEL (Subchronic) | Rat (13-week) | 0.5 ppm (Females)50 ppm (Males) | Target Organs: Liver, Kidney |

Note: The NOAEL (No-Observed-Adverse-Effect Level) discrepancy between sexes indicates potential hormonal modulation or sex-specific metabolic rates.

Aquatic Toxicity (Critical Hazard)

Benzothiophene is highly toxic to aquatic life .[3] This dictates strict waste disposal protocols (see Section 3).

| Organism | Test Type | Value | Impact |

| Fish (Pagrus major) | LC50 (96 h) | 0.15 mg/L (150 µg/L) | Very Toxic |

| Fish (Poecilia reticulata) | LC50 (96 h) | 13.6 mg/L | Toxic |

| Invertebrate (Daphnia magna) | EC50 (48 h) | 0.24 - 2.9 mg/L | Toxic to Very Toxic |

| Algae (Pseudokirchneriella) | NOEC (72 h) | 0.25 mg/L | Long-term adverse effects |

Genotoxicity & Mutagenicity

While the parent compound often tests negative in standard Ames assays, it is a Pro-Mutagen .

-

Without Activation (S9-): Generally Negative.

-

With Activation (S9+): Metabolites (Sulfoxides) show mutagenic activity in Salmonella typhimurium strains (TA100).

-

Implication: Safety assessments must account for metabolic activation. Do not rely solely on non-activated mutagenicity data.

Safety & Handling Protocols

This protocol is designed to mitigate the risks of volatility, skin absorption, and aquatic contamination.

A. Engineering Controls

-

Primary Containment: All weighing and transfer of benzothiophene solids (mp ~32°C) or liquids must occur inside a certified chemical fume hood .

-

Temperature Control: Due to its low melting point (32°C), benzothiophene can sublime or liquefy unexpectedly. Store at 2–8°C to maintain solid state and reduce vapor pressure.

-

Static Control: Ground all glassware. Benzothiophene vapors can form explosive mixtures with air (Flash point: 110°C, but static discharge is a risk during powder transfer).

B. Personal Protective Equipment (PPE)

-

Respiratory: If fume hood work is not feasible (e.g., spill cleanup), use a full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.

-

Dermal: Double-gloving is required.

-

Inner Layer: Nitrile (4 mil).

-

Outer Layer: Silver Shield® or Viton® (for prolonged handling). Standard nitrile degrades rapidly upon exposure to sulfur-heterocycles.

-

-

Ocular: Chemical splash goggles. Face shield recommended for scale-up reactions (>10g).

C. Synthesis & Quenching Protocol (Self-Validating)

When synthesizing or modifying benzothiophenes, assume the reaction mixture contains reactive sulfoxides until proven otherwise.

-

Reaction Monitoring: Do not rely solely on TLC. Use LC-MS to monitor for the formation of [M+16] peaks (Sulfoxide) or [M+32] peaks (Sulfone), which indicate oxidative instability.

-

Quenching:

-

Step 1: Cool reaction mixture to 0°C.

-

Step 2: Add a nucleophilic scavenger (e.g., aqueous sodium thiosulfate or dilute cysteine solution) before aqueous workup. This "traps" any electrophilic species formed in situ.

-

Validation: Test the organic layer for peroxides/oxidants using starch-iodide paper before concentration.

-

-

Waste Disposal (Zero Discharge):

-

Segregation: Isolate all benzothiophene waste (solid, liquid, and contaminated gloves) into a container marked "High Hazard - Aquatic Toxin" .

-

No Drain Disposal: Under no circumstances should aqueous washes be poured down the sink. The LC50 of 0.15 mg/L means even trace amounts are environmentally catastrophic.

-

References

-

Sigma-Aldrich. (2025). Safety Data Sheet: 1-Benzothiophene. Retrieved from [4]

-

National Institutes of Health (NIH). (1998). Subchronic toxicity of benzothiophene on rats following dietary exposure. PubMed. Retrieved from

-

Ministry of the Environment, Japan. (2003). Initial Assessment of Ecological Risk: Dibenzo[b,d]thiophene and analogues. Retrieved from

-

Dansette, P. M., et al. (2005). Metabolic activation of benzothiophene derivatives: Thiophene S-oxides as new reactive metabolites. Chemical Research in Toxicology. Retrieved from

-

Kropp, K. G., et al. (1994). Microbially Mediated Formation of Benzonaphthothiophenes from Benzo[b]thiophenes. Applied and Environmental Microbiology. Retrieved from

Sources

Methodological & Application

Application Note: Enantioselective Synthesis of 2,3-Dihydro-1-benzothiophen-3-ol

Target Audience: Process Chemists, Synthetic Methodologists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary & Scope

The chiral building block 2,3-dihydro-1-benzothiophen-3-ol (also known as 3-hydroxy-2,3-dihydrobenzo[b]thiophene) is a critical intermediate in the synthesis of advanced therapeutics, including next-generation ALK and c-Met inhibitors[1]. The presence of the sulfur atom in the fused bicyclic ring presents unique challenges for transition-metal catalysis due to potential catalyst poisoning.

This application note details two highly optimized, scalable, and self-validating methodologies for the enantioselective reduction of the prochiral ketone, benzo[b]thiophen-3(2H)-one:

-

Chemocatalytic Pathway: Ruthenium-catalyzed Noyori-Ikariya Asymmetric Transfer Hydrogenation (ATH)[2].

-

Biocatalytic Pathway: Enzymatic reduction utilizing engineered Ketoreductases (KREDs)[3].

Figure 1: Divergent synthetic pathways for chiral 2,3-dihydro-1-benzothiophen-3-ol.

Pathway A: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Mechanistic Rationale

The Noyori-Ikariya ATH utilizes a chiral Ru(II) complex, typically RuCl(TsDPEN)(p-cymene), to perform an outer-sphere hydride transfer[4].

-

Hydrogen Donor Causality: We utilize a 5:2 azeotropic mixture of formic acid (HCOOH) and triethylamine (Et₃N) rather than isopropanol. Isopropanol-mediated ATH is an equilibrium process; the reverse oxidation of the product can erode the enantiomeric excess (ee) over time. In contrast, the decomposition of formic acid releases CO₂ gas, rendering the hydride transfer irreversible. This drives the reaction to >99% conversion while preserving high optical purity[5].

-

Stereocontrol: The reaction proceeds via a highly organized, six-membered pericyclic transition state. The spatial arrangement of the chiral diamine ligand (TsDPEN) dictates the enantioface approach of the ketone, allowing predictable access to either the (R) or (S) enantiomer based on the ligand's chirality[6].

Figure 2: Outer-sphere catalytic cycle of Ru(II)-TsDPEN asymmetric transfer hydrogenation.

Quantitative Optimization Data

| Entry | Catalyst Complex | Hydrogen Source | Temp (°C) | Time (h) | Conversion (%) | ee (%) |

| 1 | RuCl(R,R-TsDPEN)(p-cymene) | iPrOH / tBuOK | 25 | 24 | 65 | 88 |

| 2 | RuCl(R,R-TsDPEN)(p-cymene) | HCOOH / Et₃N (5:2) | 25 | 12 | >99 | 96 |

| 3 | RuCl(R,R-TsDPEN)(p-cymene) | HCOOH / Et₃N (5:2) | 40 | 6 | >99 | 98 (R) |

| 4 | RuCl(S,S-TsDPEN)(p-cymene) | HCOOH / Et₃N (5:2) | 40 | 6 | >99 | 98 (S) |

Step-by-Step Protocol (Self-Validating System)

-

Preparation: In a rigorously dried, argon-purged Schlenk flask, dissolve benzo[b]thiophen-3(2H)-one (10.0 mmol, 1.50 g) in anhydrous dichloromethane (DCM, 10 mL).

-

Catalyst Addition: Add RuCl(R,R-TsDPEN)(p-cymene) (0.05 mmol, 31.8 mg, 0.5 mol%). Stir for 5 minutes until a homogeneous orange/red solution is achieved.

-

Reagent Injection: Slowly inject the HCOOH/Et₃N (5:2) azeotrope (3.0 mL) dropwise via syringe. Caution: Mild exotherm and CO₂ evolution will occur.

-

Reaction: Heat the mixture to 40 °C under a slight argon overpressure (to prevent air ingress while allowing CO₂ to vent through a bubbler).

-

In-Process Control (IPC) - Self-Validation Step: At

hours, withdraw a 50 µL aliquot. Quench with 0.5 mL hexane/isopropanol (90:10) and analyze via chiral HPLC.-

Diagnostic Check: If conversion is <30% at this stage, trace sulfur-induced catalyst poisoning has occurred. Spike the reaction with an additional 0.25 mol% of the Ru complex.

-

-

Workup: Once IPC confirms >99% conversion (typically 6 hours), cool to 0 °C. Quench with saturated aqueous NaHCO₃ (20 mL) until gas evolution ceases. Extract with ethyl acetate (3 × 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Pathway B: Biocatalytic Ketoreductase (KRED) Reduction

Mechanistic Rationale

Enzymatic reduction offers an environmentally benign alternative with exquisite stereoselectivity[3]. However, benzo[b]thiophen-3(2H)-one is highly hydrophobic.

-

Co-solvent Causality: To ensure substrate bioavailability without denaturing the enzyme, 10% v/v Dimethyl Sulfoxide (DMSO) is utilized.

-

Cofactor Recycling: KREDs require NADP⁺ as a hydride shuttle. Because NADP⁺ is prohibitively expensive for stoichiometric use, a coupled Glucose/Glucose Dehydrogenase (GDH) system is employed. GDH oxidizes D-glucose to D-glucono-1,5-lactone, simultaneously reducing NADP⁺ back to NADPH.

Quantitative KRED Screening Data

| Entry | Enzyme Strain | Cofactor Recycling | Co-solvent | Conversion (%) | ee (%) |

| 1 | KRED-R1 | GDH / Glucose | 5% DMSO | 45 | 92 (R) |

| 2 | KRED-R2 | GDH / Glucose | 10% DMSO | >99 | >99 (R) |

| 3 | KRED-S1 | GDH / Glucose | 10% DMSO | 85 | 95 (S) |

| 4 | KRED-S2 | GDH / Glucose | 10% DMSO | >99 | >99 (S) |

Step-by-Step Protocol (Self-Validating System)

-

Buffer Preparation: Prepare 100 mL of 100 mM Potassium Phosphate buffer (pH 7.0) containing 2 mM MgSO₄.

-

System Assembly: To a 250 mL jacketed bioreactor, add 90 mL of the prepared buffer. Add D-glucose (15.0 mmol, 2.7 g), NADP⁺ sodium salt (0.1 mmol, 78 mg), and GDH powder (50 mg). Stir at 30 °C until fully dissolved.

-

Enzyme Addition: Add the selected KRED powder (e.g., KRED-R2, 100 mg).

-

Substrate Feeding: Dissolve benzo[b]thiophen-3(2H)-one (10.0 mmol, 1.50 g) in 10 mL of DMSO. Add this solution dropwise to the bioreactor over 30 minutes to prevent substrate precipitation.

-

In-Process Control (IPC) - Self-Validation Step: Monitor the pH continuously. The oxidation of glucose produces gluconic acid, which drops the pH.

-

Diagnostic Check: Use an autotitrator to maintain pH at 7.0 using 1.0 M NaOH. The volume of NaOH consumed is directly proportional to the reaction conversion. When NaOH consumption plateaus, the reaction is complete.

-

-

Workup: Add Celite (5 g) to the mixture and filter to remove protein aggregates. Extract the aqueous filtrate with Methyl tert-butyl ether (MTBE, 3 × 50 mL). Dry the organic layer over Na₂SO₄ and concentrate to yield the highly pure chiral alcohol.

Analytical Validation (Chiral HPLC)

To verify the enantiomeric excess of the synthesized 2,3-dihydro-1-benzothiophen-3-ol, perform chiral High-Performance Liquid Chromatography (HPLC) using the following validated parameters:

-

Column: Chiralcel OD-H (250 × 4.6 mm, 5 µm)

-

Mobile Phase: Hexane / Isopropanol (95:5 v/v), isocratic elution

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-